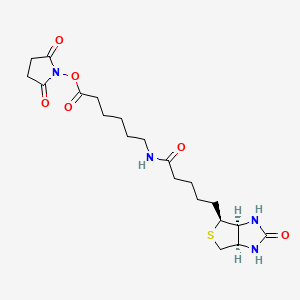

Succinimidyl 6-(biotinamido)hexanoate

Vue d'ensemble

Description

Succinimidyl 6-(biotinamido)hexanoate is a complex organic compound with a unique structure. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl 6-(biotinamido)hexanoate typically involves a multi-step process. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with a hexanoate derivative under optimized conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Succinimidyl 6-(biotinamido)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Biotinylation of Proteins

Overview:

Biotinylation is a critical technique for labeling proteins, enabling their detection and purification. Succinimidyl 6-(biotinamido)hexanoate reacts with amine groups on proteins to introduce biotin moieties.

Case Study:

In a study involving proCD (a protein), this compound was used to biotinylate the protein, allowing for subsequent analysis through surface plasmon resonance (SPR). The biotinylated proCD was immobilized on a streptavidin-coated sensor chip, demonstrating effective binding interactions that were quantitatively analyzed .

Immunoassays and Detection Systems

Overview:

This compound is extensively utilized in immunoassays, such as ELISA (enzyme-linked immunosorbent assay), where biotin-labeled antibodies can be detected using streptavidin-conjugated enzymes.

Application Example:

In a radioimmunotherapy model, poly-L-lysine was biotinylated using this compound, followed by labeling with radioactive isotopes for targeted therapy. The study showed high binding efficiency of the biotinylated constructs to tumor cells, indicating the reagent's effectiveness in enhancing therapeutic indices .

Cell Surface Labeling

Overview:

Biotinylation of cell surface proteins allows researchers to study cell interactions and signaling pathways. The compound's amine-reactivity enables specific labeling without disrupting cellular functions.

Research Findings:

In experiments involving cell lines, this compound was used to label surface proteins for flow cytometry analysis. This method provided insights into receptor expression levels and cellular responses to stimuli .

Overview:

Recent advancements have seen the use of this compound in holographic assays that measure binding interactions at the molecular level.

Study Insights:

A study demonstrated that biotin-labeled probes could be effectively analyzed using holographic video microscopy, providing real-time data on molecular interactions and binding kinetics .

Mécanisme D'action

The mechanism of action of Succinimidyl 6-(biotinamido)hexanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a similar core structure but different functional groups.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Shares the 2,5-dioxopyrrolidin-1-yl moiety but has a benzyl group instead of the hexanoate derivative

Uniqueness

What sets Succinimidyl 6-(biotinamido)hexanoate apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Activité Biologique

Succinimidyl 6-(biotinamido)hexanoate (NHS-LC-biotin) is a biotinylation reagent widely used in biochemical research to label proteins and other biomolecules. Its ability to form stable amide bonds with primary amines makes it an essential tool for various applications, including affinity purification, detection, and targeting in cellular assays. This article explores the biological activity of NHS-LC-biotin, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₃₀N₄O₆S

- Molecular Weight : 402.52 g/mol

- CAS Number : 83874-10-2

NHS-LC-biotin contains a long hydrophilic linker that enhances solubility and reduces steric hindrance when conjugated to biomolecules. This property is crucial for maintaining the biological activity of the labeled proteins.

The primary mechanism by which NHS-LC-biotin exhibits biological activity is through its ability to biotinylate proteins. The reaction occurs as follows:

- Activation of NHS Group : The succinimidyl group reacts with primary amines on proteins to form a stable amide bond.

- Biotin Binding : The biotin moiety allows for subsequent binding to streptavidin or avidin, which are proteins with high affinity for biotin.

This biotin-streptavidin interaction is utilized in various assays and experimental setups, enhancing sensitivity and specificity.

Applications in Research

NHS-LC-biotin is employed in numerous applications across different fields:

- Protein Labeling : Used to tag proteins for detection in Western blots or ELISA.

- Cell Surface Biotinylation : Allows for the study of membrane proteins by labeling them without permeabilizing cells .

- Targeted Drug Delivery : Biotinylated drugs can be directed to specific cells expressing avidin or streptavidin .

Case Study 1: Avidin Antibody Pretargeting

In a study evaluating pretargeting systems for tumor therapy, poly-L-lysine was biotinylated using NHS-LC-biotin. The resulting conjugate showed high binding affinity (85%-95%) to avidin, demonstrating the potential for targeted delivery of therapeutic agents . This approach highlights the utility of NHS-LC-biotin in enhancing the efficacy of cancer treatments.

Case Study 2: Probing Adenosine Receptors

Another study utilized biotinylated adenosine derivatives synthesized with NHS-LC-biotin to probe adenosine receptors. These derivatives displayed significant potency at A1-adenosine receptors, suggesting that biotinylation did not impair their biological activity . The results indicated that the conjugation maintained receptor binding capabilities, which is essential for functional assays.

Research Findings

A comprehensive evaluation of various studies reveals several key findings regarding the biological activity of NHS-LC-biotin:

These studies collectively demonstrate that NHS-LC-biotin is a versatile tool in biochemical research, facilitating various applications while preserving the biological activity of target molecules.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHPGOONBRLCX-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992728 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72040-63-2 | |

| Record name | NHS-LC-Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl-6-biotinamide hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072040632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nhs-LC-biotin?

A1: Nhs-LC-biotin is a reactive biotinylation reagent that primarily targets primary amines, most commonly found on lysine residues in proteins. [, , ] It forms a stable amide bond with these amines, covalently attaching biotin to the target protein. [, ]

Q2: How does the spacer arm in Nhs-LC-biotin influence its activity?

A2: The "LC" in Nhs-LC-biotin stands for "long chain," referring to the aminocaproic acid spacer arm present in the molecule. [, , ] This spacer arm reduces steric hindrance, allowing for more efficient biotinylation of target proteins compared to shorter-chain analogs. [, ] It also influences the reagent's membrane permeability. []

Q3: What are the downstream effects of protein biotinylation using Nhs-LC-biotin?

A3: Biotinylation with Nhs-LC-biotin allows for the detection and purification of target proteins using the strong affinity interaction between biotin and streptavidin. [, , , , , , ] This interaction can be utilized for various applications like protein purification, western blotting, ELISA, and studying protein interactions. [, , , , , ]

Q4: Can Nhs-LC-biotin be used to study cell surface proteins?

A4: Yes, Nhs-LC-biotin is commonly used for cell surface biotinylation due to its limited membrane permeability. [, , , ] By treating intact cells with Nhs-LC-biotin, only surface-exposed proteins are biotinylated, enabling researchers to study the composition and dynamics of the plasma membrane. [, ]

Q5: Can Nhs-LC-biotin be used to study intracellular proteins?

A5: While Nhs-LC-biotin has limited membrane permeability, it can still label intracellular proteins, particularly in damaged or permeable cells. [] This requires careful experimental controls, including the removal of permeable cells, to ensure accurate results when studying specific protein populations. []

Q6: What is the molecular formula and weight of Nhs-LC-biotin?

A6: The molecular formula of Nhs-LC-biotin is C19H30N4O6S. Its molecular weight is 442.54 g/mol.

Q7: Under what conditions is Nhs-LC-biotin most stable?

A7: Nhs-LC-biotin is generally stored as a lyophilized powder at -20°C. It is crucial to protect it from moisture and light to maintain its reactivity. [] Once reconstituted, solutions are typically prepared in anhydrous solvents like DMSO or DMF and used immediately. []

Q8: Does Nhs-LC-biotin have any catalytic properties?

A9: Nhs-LC-biotin is not a catalyst. It acts as a covalent labeling reagent, forming a stable amide bond with primary amines. [, ]

Q9: How does the structure of Nhs-LC-biotin contribute to its specificity for primary amines?

A11: The N-hydroxysuccinimide (NHS) ester group in Nhs-LC-biotin is highly reactive towards primary amines. [, ] This reactivity stems from the electron-withdrawing properties of the NHS ring, making the carbonyl carbon susceptible to nucleophilic attack by the amine group. []

Q10: What is the effect of modifying the spacer arm length in Nhs-LC-biotin?

A12: Modifying the spacer arm length can significantly impact the reagent's properties. [, ] Shorter spacer arms can lead to steric hindrance, reducing labeling efficiency, while longer spacer arms might improve accessibility to buried residues or increase membrane permeability. [, , ] For example, sulfo-NHS-SS-biotin with a disulfide spacer arm showed higher membrane permeability compared to Nhs-LC-biotin. []

Q11: How stable is Nhs-LC-biotin in solution?

A13: Nhs-LC-biotin is susceptible to hydrolysis in aqueous solutions. [] Therefore, it is crucial to prepare fresh solutions immediately before use and to minimize exposure to moisture. []

Q12: What are the safety precautions for handling Nhs-LC-biotin?

A14: Nhs-LC-biotin should be handled with care, like other laboratory chemicals. It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye contact. []

Q13: How are proteins biotinylated with Nhs-LC-biotin typically analyzed?

A15: Biotinylated proteins are commonly analyzed using techniques like SDS-PAGE followed by Western blotting with streptavidin conjugates for detection. [, , , , , ] Mass spectrometry can be employed to identify specific biotinylation sites within the protein sequence. [, , ]

Q14: How can I confirm the specificity of Nhs-LC-biotin labeling?

A14: Control experiments are crucial for confirming labeling specificity. These may include:

- Analyzing subcellular fractions: This confirms the localization of biotinylated proteins (e.g., cell surface vs. intracellular). [, , , ]

Q15: Are there any alternatives to Nhs-LC-biotin for protein biotinylation?

A15: Yes, several alternative biotinylation reagents are available, each with specific advantages and disadvantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.